N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide
Description
N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide is an organic compound with a multifaceted structure combining a piperidine ring, a benzoyl group, and a methanesulfonamide moiety. Such compounds are often of interest due to their pharmacological potentials.
Properties
IUPAC Name |
N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-15-17(7-6-8-18(15)21-14-20(2,3)4)19(24)23-11-9-16(10-12-23)13-22-27(5,25)26/h6-8,16,21-22H,9-14H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRPUXTWIHCTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC(C)(C)C)C(=O)N2CCC(CC2)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis begins with the preparation of the 2,2-dimethylpropylamine, which is further reacted with 3-(2-methylbenzoyl)piperidine under specific conditions to form an intermediate.
Methanesulfonamide Incorporation: : The intermediate then undergoes sulfonylation using methanesulfonyl chloride in the presence of a base like triethylamine to attach the methanesulfonamide group.
Industrial Production Methods
Industrial production scales up these reactions using larger reactors and optimized conditions to increase yield and reduce by-products. Catalysts and continuous flow processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation at various sites, particularly on the benzoyl group or the piperidine ring.
Reduction: : Reduction reactions typically target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: : Nucleophilic substitutions can occur on the piperidine ring or the methanesulfonamide group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substituting Agents: : Halides and nucleophiles such as sodium azide (NaN₃)
Major Products Formed
Oxidation: : Formation of carboxylic acids or N-oxides.
Reduction: : Alcohols or amines.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[[1-[3-(2,2-dimethylpropylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide has significant applications across multiple fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential interaction with biological macromolecules.
Medicine: : Explored for its pharmacological effects, potentially as an analgesic or anti-inflammatory agent.
Industry: : Utilized in the manufacture of specialized chemicals and pharmaceuticals.
Mechanism of Action
Molecular Targets and Pathways Involved
Receptor Binding: : It may act by binding to specific receptors, such as opioid receptors, thus exerting analgesic effects.
Enzyme Interaction: : It might inhibit or activate enzymes involved in metabolic pathways, affecting biochemical reactions within the body.
Comparison with Similar Compounds
Similar Compounds
N-[[1-[3-(propylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide: : Similar structure but different alkyl group on the amine.
N-[[1-[3-(dimethylamino)-2-methylbenzoyl]piperidin-4-yl]methyl]methanesulfonamide: : Similar structure but with a dimethylamino group.
Uniqueness
This compound's distinct structure, particularly the presence of the 2,2-dimethylpropylamino group, gives it unique pharmacological properties and synthetic versatility compared to its analogs.
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